

Spectroscopic Profile of 2,3-Dimethyl-1,4-pentadiene: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dimethyl-1,4-pentadiene

Cat. No.: B13785310

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-Dimethyl-1,4-pentadiene** (CAS RN: 758-86-1, Molecular Formula: C_7H_{12}), a key building block in organic synthesis. The document presents a detailed analysis of its Infrared (IR), 1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2,3-Dimethyl-1,4-pentadiene**.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
3080	=C-H Stretch (vinyl)
2970	C-H Stretch (alkyl)
1645	C=C Stretch (alkene)
1450	C-H Bend (alkyl)
995	=C-H Bend (vinyl, out-of-plane)
890	=C-H Bend (vinyl, out-of-plane)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
1.05	d	6H	-CH(CH ₃) ₂
1.70	s	3H	=C-CH ₃
2.50	m	1H	-CH(CH ₃) ₂
4.85	d	1H	=CH ₂ (cis to alkyl)
4.90	d	1H	=CH ₂ (trans to alkyl)
5.75	m	1H	-CH=

d: doublet, s: singlet, m: multiplet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) (ppm)	Assignment
21.5	-CH(CH ₃) ₂
22.0	=C-CH ₃
40.0	-CH(CH ₃) ₂
112.0	=CH ₂
145.0	-CH=
148.0	=C(CH ₃)-

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
96	25	[M] ⁺ (Molecular Ion)
81	100	[M-CH ₃] ⁺
67	40	[M-C ₂ H ₅] ⁺
55	35	[C ₄ H ₇] ⁺
41	80	[C ₃ H ₅] ⁺ (Allyl Cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Infrared (IR) Spectroscopy

A neat liquid sample of **2,3-Dimethyl-1,4-pentadiene** was analyzed. A single drop of the compound was placed between two potassium bromide (KBr) plates to form a thin liquid film. The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was acquired prior to the sample analysis and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 10 mg of **2,3-Dimethyl-1,4-pentadiene** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer at room temperature. For the ¹H NMR spectrum, 16 scans were accumulated. For the ¹³C NMR spectrum, a proton-decoupled sequence was used with 1024 scans.

Mass Spectrometry (MS)

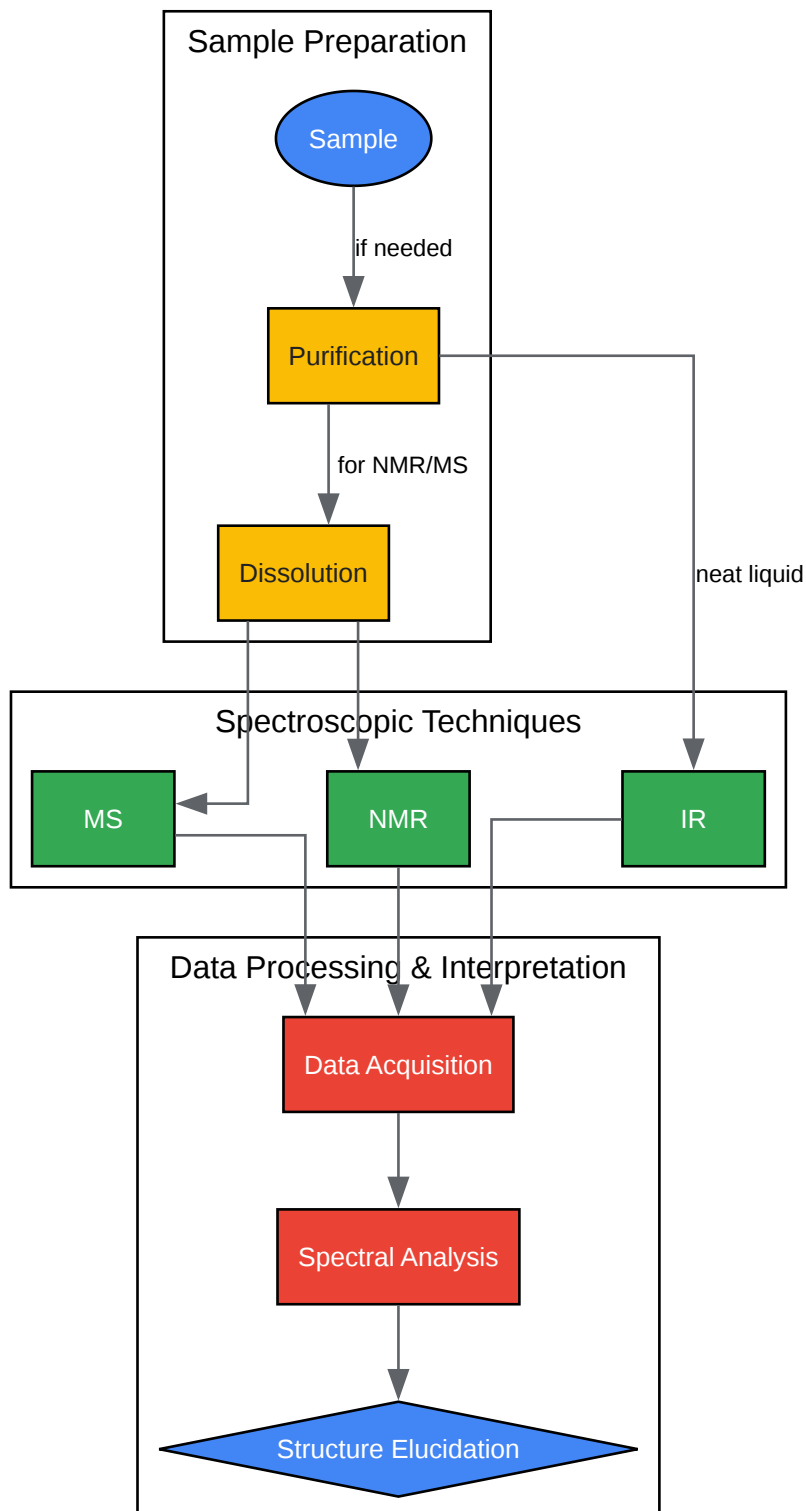
The mass spectrum was obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS). A dilute solution of **2,3-Dimethyl-1,4-pentadiene** in dichloromethane was injected into the GC, which was equipped with a non-polar capillary column. The oven temperature was programmed to ramp from 50°C to 250°C. The separated compound was then introduced into

the mass spectrometer, and the spectrum was acquired in electron ionization (EI) mode at 70 eV.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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Caption: Workflow of Spectroscopic Analysis.

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